molecular formula C12H14N2O2S B14311990 3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole CAS No. 113648-12-7

3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole

Cat. No.: B14311990
CAS No.: 113648-12-7
M. Wt: 250.32 g/mol
InChI Key: KZTAAJRMMGQQKX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole typically involves the reaction of benzenesulfonyl chloride with a suitable pyrazole derivative under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride . This intermediate can then react with the pyrazole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various sulfone and sulfinyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of 3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole.

    Sulfone derivatives: Compounds with similar sulfonyl groups but different core structures.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

This compound is unique due to the combination of its benzenesulfonyl and pyrazole moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113648-12-7

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(benzenesulfonyl)-5,5-dimethyl-4-methylidene-1H-pyrazole

InChI

InChI=1S/C12H14N2O2S/c1-9-11(13-14-12(9,2)3)17(15,16)10-7-5-4-6-8-10/h4-8,14H,1H2,2-3H3

InChI Key

KZTAAJRMMGQQKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C(=NN1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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